molecular formula C9H10N2OS B8397744 4-Amino-3-(methylthio)indolin-2-one

4-Amino-3-(methylthio)indolin-2-one

Cat. No.: B8397744
M. Wt: 194.26 g/mol
InChI Key: UCLFXDMZZOPFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(methylthio)indolin-2-one is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

4-amino-3-methylsulfanyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H10N2OS/c1-13-8-7-5(10)3-2-4-6(7)11-9(8)12/h2-4,8H,10H2,1H3,(H,11,12)

InChI Key

UCLFXDMZZOPFRV-UHFFFAOYSA-N

Canonical SMILES

CSC1C2=C(C=CC=C2NC1=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of compound D1 (1 g), stannous chloride dihydrate (5.03 g) in 36 mL of ethanol and acetic acid (EtOH:AcOH:5:1) was heated at 70° C. under argon. Reaction was monitored using TLC and terminated after 7 hrs on disappearance of the starting material. The reaction mixture was cooled, solvent evaporated to give a sticky solid, water added, then extracted with chloroform. Saturated sodium bicarbonate was added stepwise to water layer, extracted with chloroform. Organic layers were combined, washed with saturated sodium bicarbonate and brine solution, dried over MgSO4, filtered and concentrated to give crude product, which was washed with toluene to give the title compound D2. YD: 95.85%. 1H NMR (DMSO-d6) 400 MHz. δ: 1.888 (s, 3H) 4.303 (s, 1H), 5.121 (s, 2H), 6.050 (d, J=7.6 Hz, 1H), 6.250 (d, J=8.4, 1H), 6.889 (dd, J=7.6 & 8.0 Hz, 1H), 10.231 (s, 1H). MS (ESI): m/z 217.0 [M+Na]+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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